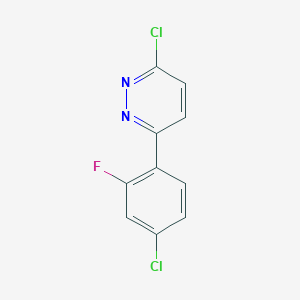

Pyridazine, 3-chloro-6-(4-chloro-2-fluorophenyl)-

Overview

Description

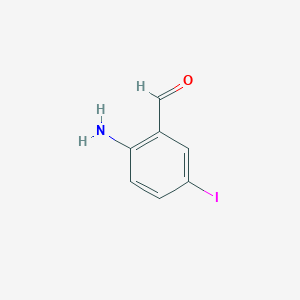

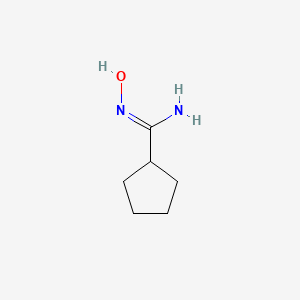

Pyridazine, 3-chloro-6-(4-chloro-2-fluorophenyl)-, is a heterocyclic compound that is used in a wide range of scientific research applications. It is a six-membered ring containing three nitrogen atoms and three carbon atoms. It is a colorless solid that is soluble in water and organic solvents. Pyridazine is a versatile compound that can be used in a variety of synthetic reactions, and it has been used in the synthesis of several important compounds, such as antibiotics, antivirals, and anti-cancer drugs.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine:

Pharmaceutical Development

3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine is extensively studied for its potential in pharmaceutical development. Its unique molecular structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its efficacy in treating conditions such as cancer, inflammation, and infectious diseases .

Agricultural Chemistry

In agricultural chemistry, this compound is investigated for its potential as a pesticide or herbicide. Its ability to disrupt specific biological pathways in pests and weeds makes it a promising candidate for developing new agrochemicals that can protect crops from damage and increase agricultural productivity.

Material Science

The compound’s unique chemical properties make it valuable in material science research. It is being studied for its potential use in creating advanced materials with specific properties, such as enhanced durability, thermal stability, and resistance to chemical degradation. These materials could have applications in various industries, including electronics, aerospace, and construction .

Environmental Science

Researchers are exploring the use of 3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine in environmental science, particularly in the development of sensors and remediation technologies. Its chemical reactivity can be harnessed to detect and neutralize environmental pollutants, contributing to cleaner and safer ecosystems.

Medicinal Chemistry

Finally, in medicinal chemistry, this compound is studied for its potential to act as a lead compound in the design of new drugs. Its structural features allow for modifications that can enhance its pharmacological properties, making it a valuable tool in the development of new therapeutic agents.

Source Source Source Source : Source : Source : Source : Source

Mechanism of Action

Target of Action

It’s known that pyridazinone derivatives, a category to which this compound belongs, have been associated with a broad spectrum of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and ion channels involved in various biological processes.

Mode of Action

Pyridazinone derivatives have been found to interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions would depend on the structural features of the compound and the nature of its target.

Biochemical Pathways

Given the wide range of activities associated with pyridazinone derivatives, it’s plausible that this compound could influence multiple pathways . These could include pathways related to inflammation, pain perception, platelet aggregation, and more.

Result of Action

Based on the known activities of pyridazinone derivatives, potential effects could include reduced inflammation, alleviation of pain, inhibition of platelet aggregation, among others .

properties

IUPAC Name |

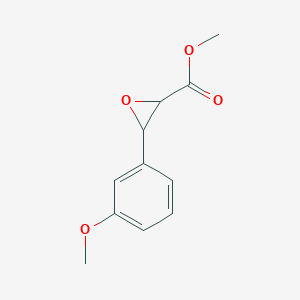

3-chloro-6-(4-chloro-2-fluorophenyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2FN2/c11-6-1-2-7(8(13)5-6)9-3-4-10(12)15-14-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSMLTMWXABDJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3176450.png)